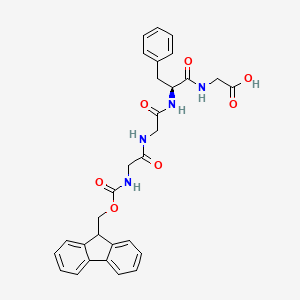

Fmoc-ggfg-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-ggfg-OH is a useful research compound. Its molecular formula is C30H30N4O7 and its molecular weight is 558.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-GGFG-OH , a fluorine-modified peptide with the chemical structure Fmoc-Gly-Gly-Phe-Gly-OH, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its versatile biological applications. This article explores its biological activity, focusing on its role in peptide synthesis, drug delivery systems, bioconjugation studies, and protein engineering.

Overview of this compound

This compound is primarily recognized for its function as a protease-cleavable linker in antibody-drug conjugates (ADCs). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that ensures the integrity of peptide chains during synthesis, while the GGFG sequence provides flexibility and stability, critical for various biological interactions .

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the stepwise assembly of peptides by providing a temporary protective layer that can be easily removed under basic conditions. This method is crucial for constructing complex peptides that are vital for research and therapeutic purposes .

2. Drug Delivery Systems

Research indicates that this compound can be employed to create targeted drug delivery systems. By conjugating therapeutic agents to this peptide, researchers can enhance the specificity and efficacy of drug delivery to targeted cells or tissues, particularly in cancer treatment . This approach minimizes systemic toxicity while maximizing therapeutic effects.

3. Bioconjugation Studies

In bioconjugation, this compound serves as a bridging molecule to connect peptides with diverse entities such as fluorescent dyes or pharmaceuticals. Its inherent properties facilitate stable interactions, allowing for effective monitoring of biological processes both in vitro and in vivo . The flexibility provided by the GGFG sequence enhances the linker’s performance in various experimental setups.

4. Protein Engineering

This compound plays a pivotal role in protein engineering efforts aimed at modifying protein structures to improve their functionality. By integrating this peptide into proteins, researchers can investigate its effects on protein folding, stability, and enzymatic activity, which are essential for developing novel biopharmaceuticals .

Case Study: In Vivo Efficacy

A study highlighted the use of tandem-cleavage linkers similar to this compound in ADCs targeting non-Hodgkin lymphoma. The results demonstrated that ADCs incorporating these linkers achieved significant tumor volume reduction and complete responses in treated mice . This underscores the potential of using such linkers for enhancing therapeutic efficacy in cancer treatments.

Stability and Release Studies

Research assessing the stability of ADCs with various linkers found that those with dipeptide linkers like Val-Cit showed favorable release profiles when exposed to proteolytic enzymes such as cathepsin B. These findings suggest that modifications akin to those seen with this compound can improve the stability and efficacy of drug conjugates in therapeutic applications .

Comparative Analysis of Linker Types

| Linker Type | Stability | Release Rate | Therapeutic Application |

|---|---|---|---|

| This compound | High | Moderate | Targeted drug delivery |

| Val-Cit | Moderate | Fast | Cancer therapy via ADCs |

| Tandem-cleavage | High | Variable | Enhanced efficacy in tumor models |

属性

IUPAC Name |

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCGQVZUSLQJD-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。